An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid, Sodium Salt
An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid, Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the sodium salts of hexanedioic acid, commonly known as adipic acid. Given that hexanedioic acid is a dicarboxylic acid, it forms both a monosodium salt and a disodium salt. This document will address the distinct properties of both species.
Identification and Nomenclature
Hexanedioic acid, a dicarboxylic acid, can be neutralized to form two primary sodium salts:
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Monosodium Adipate : Also known as sodium hydrogen adipate, this is the monobasic salt of adipic acid.[1]
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Disodium Adipate : The dibasic salt, where both carboxylic acid groups are neutralized.[2][3]
These salts are collectively referred to as sodium adipate and are used as a food additive with the E number E356.[2][4]
Chemical and Physical Properties
The quantitative properties of monosodium and disodium adipate are summarized below. These properties are crucial for applications in formulation science, materials engineering, and drug development.
Table 1: Physical and Chemical Properties of Hexanedioic Acid Sodium Salts
| Property | Monosodium Adipate | Disodium Adipate | Adipic Acid (for reference) |
| IUPAC Name | Sodium 6-hydroxy-6-oxohexanoate[5] | Disodium hexanedioate[2] | Hexanedioic acid[6] |
| Synonyms | Sodium hydrogen adipate[1][7] | Adipic acid, disodium salt[3][8] | 1,4-Butanedicarboxylic acid[6] |
| CAS Number | 18996-34-4[1][5] | 7486-38-6[2][3] | 124-04-9[6] |
| Molecular Formula | C₆H₉NaO₄[5] | C₆H₈Na₂O₄[2][9] | C₆H₁₀O₄[6] |
| Molar Mass | 168.12 g/mol [5] | 190.11 g/mol [2][8] | 146.14 g/mol [6] |
| Appearance | White odorless powder[1] | White to off-white crystalline powder[2][3][10] | White crystals[6] |
| Melting Point | No data available | Decomposes (see note) | 152.1 °C[6] |
| Boiling Point | No data available | 300°C (at 101.325 kPa)[9] | 337.5 °C[6] |
| Solubility | Freely soluble in water, soluble in ethanol[1] | Highly soluble in water (~50 g/100 mL at 20°C)[11][12] | Slightly soluble in water (24 g/L at 25°C)[6] |
| pKa | pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13] | pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13] | pKa₁: 4.41, pKa₂: 5.41[6][13] |
| Purity | ≥99%[1] | >98% available commercially[3] | N/A |
Note on Melting/Boiling Point of Disodium Adipate: As an ionic salt, disodium adipate is expected to have a high melting point and would likely decompose before boiling under atmospheric pressure. The reported boiling point of 300°C may represent a decomposition temperature.[9] The melting point of the parent adipic acid is 151-152°C.[12]
Acidity and Buffering Capacity
The parent compound, adipic acid, is a dibasic acid with two successive deprotonations characterized by pKa values of 4.41 and 5.41.[6][13] This property makes its sodium salts effective buffering agents, particularly for maintaining pH in the range of 2.5 to 3.0.[14] In aqueous solutions, the adipate salts can accept or release protons to resist changes in pH, a crucial function in various food, cosmetic, and pharmaceutical formulations.[4][15][16]
Synthesis and Formation
The sodium salts of hexanedioic acid are typically synthesized through straightforward acid-base neutralization reactions. The stoichiometry of the base determines whether the mono- or di-sodium salt is formed.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of hexanedioic acid sodium salts. Below are protocols for the synthesis of disodium adipate.
Protocol 1: Neutralization of Adipic Acid
The most direct method involves the reaction of adipic acid with sodium hydroxide.[2][15]
-
Reaction: HOOC(CH₂)₄COOH + 2 NaOH → NaOOC(CH₂)₄COONa + 2 H₂O[2][15]
-
Procedure: Adipic acid is dissolved in an aqueous solution, followed by the stoichiometric addition of sodium hydroxide. The reaction mixture is then filtered, concentrated, and dried to yield the final product.[10]
Protocol 2: Saponification of Dimethyl Adipate
A well-documented laboratory-scale synthesis of disodium adipate involves the saponification of an adipate ester.[17]
-
Materials:
-
Dimethyl adipate: 17.4 g (0.1 mole)
-
Acetonitrile: 100 mL
-
Sodium hydroxide: 8.2 g (0.2 mole)
-
Water: 6.0 g
-
-
Procedure:
-
Dissolve dimethyl adipate in acetonitrile and heat the solution to 70°C.
-
Add the sodium hydroxide (dissolved in water) to the reaction mixture.
-
Stir the mixture at reflux temperature for 18 hours.
-
Filter the resulting solution while hot.
-
Air-dry the collected solids to yield disodium adipate.
-
Applications in Research and Drug Development
The sodium salts of hexanedioic acid are not merely inert salts; their chemical properties lend them to several specialized applications.
-
Pharmaceutical Excipient: Adipic acid and its salts are used in controlled-release drug formulations. They can be incorporated into matrix tablets to achieve pH-independent release profiles for various active pharmaceutical ingredients (APIs).[18]
-
Buffering Agent: Their ability to maintain a stable pH is critical in the formulation of pharmaceuticals, cosmetics, and food products, ensuring the stability and efficacy of the final product.[15][16]
-
Polymer Science: Sodium adipate and its parent acid are integral in the development of advanced polymers, including polyamides (like Nylon), polyesters, and polyurethanes. They also serve as plasticizers and are used in the preparation of polymer nanocomposites to enhance thermal and mechanical properties.[15]
Safety and Handling
Disodium adipate is classified under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is generally recognized as safe for its intended use in food products.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling these compounds.
References
- 1. hasinotech.lookchem.com [hasinotech.lookchem.com]
- 2. Sodium adipate - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Buy Sodium adipate | 7486-38-6 [smolecule.com]
- 5. Sodium hydrogen adipate | C6H9NaO4 | CID 23705258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adipic acid - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scbt.com [scbt.com]
- 9. 7486-38-6 CAS MSDS (ADIPIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Sodium Adipate (E356) – Overview, Uses, Side Effects & More [healthknight.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Disodium adipate | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. Adipic acid CAS#: 124-04-9 [m.chemicalbook.com]
- 15. Sodium adipate | 7486-38-6 | Benchchem [benchchem.com]
- 16. mtroyal.com.tr [mtroyal.com.tr]
- 17. Synthesis routes of Sodium adipate [benchchem.com]
- 18. calpaclab.com [calpaclab.com]
